3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
CAS No. |
1393545-49-7 |
|---|---|
Molecular Formula |
C6H8IN3 |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
3-iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H8IN3/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2 |
InChI Key |
PTEKFJGMQLKVNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CN=C2I)CN1 |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization of Pyrazine Precursors
The foundational method involves condensing pyrazine-2-methylamine with acid anhydrides to form amide intermediates. Subsequent cyclization using phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) generates the imidazo[1,5-a]pyrazine core. For example, reacting pyrazine-2-methylamine with acetic anhydride yields an acetamide derivative, which undergoes cyclization at reflux temperatures (110–120°C) to produce 3-methylimidazo[1,5-a]pyrazine.
Hydrogenation of the aromatic ring is then performed using palladium on carbon (Pd/C) under a hydrogen atmosphere in ethanol, reducing the pyrazine moiety to its tetrahydro form. This step typically achieves quantitative yields when conducted at room temperature for 12–24 hours.
Halogenation of Tetrahydroimidazo[1,5-a]Pyrazine Intermediates
Iodination at the 3-position is achieved via electrophilic substitution using iodinating agents such as N-iodosuccinimide (NIS). The reaction is conducted in anhydrous ethanol or dichloromethane at room temperature, with completion monitored by thin-layer chromatography (TLC). For instance, treating 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with NIS in ethanol for 4 hours substitutes the methyl group with iodine, yielding the target compound.
Detailed Stepwise Synthesis of this compound
Synthesis of 3-Methylimidazo[1,5-a]Pyrazine
Step 1: Amide Formation
Pyrazine-2-methylamine (1.0 equiv) is treated with acetic anhydride (1.2 equiv) in an ice-water bath, followed by stirring at room temperature for 2 hours. The resulting acetamide intermediate is isolated via vacuum filtration.
Step 2: Cyclization
The acetamide is heated with POCl₃ (3.0 equiv) and P₂O₅ (1.5 equiv) at 110°C for 6 hours. The reaction mixture is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with dichloromethane to yield 3-methylimidazo[1,5-a]pyrazine.
Step 3: Hydrogenation
The imidazo[1,5-a]pyrazine derivative is dissolved in ethanol, and 10% Pd/C (0.1 equiv) is added. Hydrogen gas is introduced at 1 atm, and the mixture is stirred for 24 hours. Filtration and solvent evaporation afford 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.
Iodination at the 3-Position
Step 4: Electrophilic Substitution
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 equiv) is reacted with NIS (1.1 equiv) in anhydrous ethanol at 25°C for 4 hours. The reaction progress is monitored by TLC (eluent: ethyl acetate/hexane, 1:1). The product is purified via silica gel chromatography (eluent: dichloromethane/methanol, 9:1) to yield this compound as a white solid (75–85% yield).
Alternative Synthetic Routes and Modifications
Halogen Exchange Reactions
In WO2019191667A1, a cobalt-catalyzed carbonylation strategy is described for introducing iodine. The halogenated intermediate (3-chloro or 3-bromo derivative) is treated with cobalt octacarbonyl (Co₂(CO)₈) under a carbon monoxide atmosphere in methanol, followed by hydrolysis to yield carboxylic acid derivatives. Subsequent iodination via halogen exchange with sodium iodide in acetone achieves the target compound.
Direct Iodination of Unsubstituted Derivatives
For unsubstituted tetrahydroimidazo[1,5-a]pyrazine, direct iodination using iodine monochloride (ICl) in acetic acid at 50°C for 8 hours provides the 3-iodo derivative. This method avoids the need for pre-functionalized methyl groups but requires rigorous control of stoichiometry to prevent di-iodination.
Critical Analysis of Reaction Conditions and Yields
The cyclization-iodination route offers superior yields and purity, making it the preferred industrial-scale method. However, the cobalt-mediated approach is valuable for introducing additional functional groups post-iodination.
Challenges and Optimization Strategies
-
Regioselectivity : Iodination at the 3-position is favored due to the electron-rich nature of the imidazole ring. However, over-iodination or side reactions at the 1-position can occur if reaction times exceed 6 hours.
-
Purification : Silica gel chromatography is essential to remove unreacted NIS and byproducts. Gradient elution (dichloromethane to 5% methanol) resolves these impurities effectively.
-
Stability : The iodinated product is light-sensitive and requires storage under inert gas at −20°C to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction:
Major Products
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino-substituted imidazo[1,5-a]pyrazine .
Scientific Research Applications
3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Substituent Variations at the 3-Position
Key Insights :
- Iodo vs. Bromo : The iodine atom’s larger size and polarizability may enhance binding to hydrophobic pockets (e.g., enzyme active sites) but reduce solubility compared to bromine .
- Methyl Substitution : Increases lipophilicity, favoring blood-brain barrier penetration, but may reduce target affinity due to weaker electronic interactions .
Core Saturation and Heteroatom Positioning
Key Insights :
- Saturated vs. Unsaturated Cores : Saturation (e.g., tetrahydro) improves solubility and flexibility, enabling interactions with dynamic protein pockets (e.g., orexin receptors) . Unsaturated cores (e.g., imidazo[1,2-a]pyrazine) exhibit π-π stacking with aromatic residues in enzyme binding sites .
- Heteroatom Arrangement : Imidazo[1,5-a]pyrazine derivatives show superior NaV1.7 inhibition compared to imidazo[1,2-a]pyrazine analogues due to optimized hydrogen bonding .
Key Insights :
- Iodination Challenges : Requires careful handling to avoid byproducts; borane-mediated reductions (e.g., in ) may introduce impurities .
- Core-Specific Routes : Cyclocondensation strategies (e.g., Scheme 1 in ) enable high yields for antibacterial derivatives but are less applicable to iodine-containing analogues.
Orexin Receptor Antagonism
- 3-Iodo vs. 1-Chloro Derivatives : The 1-chloro substituent in almorexant analogues improves potency (IC₅₀ < 10 nM) and brain penetration compared to 3-halogenated variants, likely due to optimized hydrophobic interactions with orexin receptors .
- Methyl vs. Halogen : 3-Methyl derivatives exhibit reduced orexin receptor affinity but improved metabolic stability .
Antibacterial Activity
- Imidazo[1,2-a]pyrazine hydrazones (e.g., compound 8d ) show MIC values of 2–8 µg/mL against S. aureus and E. coli, whereas tetrahydroimidazo[1,5-a]pyrazine derivatives are less potent, emphasizing the role of aromaticity in bacterial target engagement .
Biological Activity
3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential pharmacological applications. This article explores its biological activity, particularly as an orexin receptor antagonist, and summarizes relevant research findings and case studies.
- Molecular Formula : CHIN
- Molecular Weight : 249.052 g/mol
- CAS Number : 1393545-49-7
The compound features a fused bicyclic structure that includes imidazole and pyrazine rings, with the iodine atom enhancing its reactivity compared to related compounds without iodine .
Orexin Receptor Antagonism
This compound hydrochloride has been identified as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors may have therapeutic implications for various conditions:
- Sleep Disorders : Research indicates that the compound can decrease alertness and increase the duration of both REM and NREM sleep in animal models . This suggests potential applications in treating insomnia and other sleep-related disorders.
- Metabolic Disorders : By modulating orexin signaling pathways, the compound may influence metabolic processes and appetite regulation.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Sleep Regulation :
- Cognitive Function :
- Stress Response :
Comparative Analysis
The following table summarizes key structural analogs of this compound and their biological activities:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | 1393545-49-7 | Orexin receptor antagonist; sleep regulation |
| 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine | 20825705 | Lacks iodine; potential orexin receptor activity |
| 3-Iodo-5-methylimidazo[1,5-a]pyrazine | Not Provided | Methyl substitution; altered reactivity |
Q & A
Q. What are the common synthetic routes for 3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, and what are the critical reaction parameters affecting yield?
Methodological Answer: Synthesis typically involves multi-step reactions starting from bicyclic precursors such as 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Key steps include iodination using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Solvents (e.g., dichloromethane or acetonitrile) and catalysts (e.g., CuI) significantly influence regioselectivity and yield. Optimization of reaction time (6–24 hours) and temperature (0–25°C) is critical to avoid side reactions like over-iodination .
Q. How does the iodine substituent in this compound influence its chemical reactivity and binding to biological targets like orexin receptors?
Methodological Answer: The iodine atom at the 3-position enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., Suzuki couplings) for derivatization. Its bulky nature and electron-withdrawing effects stabilize interactions with hydrophobic pockets in orexin receptors, as demonstrated by IC₅₀ values in the nanomolar range. Computational studies suggest iodine’s polarizability contributes to π-stacking with aromatic residues (e.g., Tyr³¹⁸ in OX₁R) .
Q. What spectroscopic techniques are most effective for characterizing this compound and confirming its purity?
Methodological Answer:
- ¹H/¹³C NMR : Resolve proton environments in the bicyclic system (e.g., δ 3.2–4.1 ppm for tetrahydro protons).
- HRMS : Confirm molecular weight (MW 285.51 g/mol for the hydrochloride salt) .
- X-ray crystallography : Validates the fused bicyclic structure and iodine positioning .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives across studies?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell lines, receptor isoforms). To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293T overexpressing human OX₁R/OX₂R) and buffer conditions.
- Control for stereochemistry : Chiral HPLC ensures enantiopure samples, as racemic mixtures may skew IC₅₀ values.
- Validate with orthogonal methods : Compare radioligand binding (e.g., ³H-orexin-A) with functional assays (Ca²⁺ flux) .
Q. How can computational modeling predict the binding modes of this compound with orexin receptors?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Use crystal structures of orexin receptors (PDB: 4ZJ8) to model ligand-receptor interactions.
- MD simulations (GROMACS) : Simulate >100 ns trajectories to assess stability of the iodine-aromatic residue interactions.
- Free-energy calculations (MM/PBSA) : Quantify binding energy contributions from key residues (e.g., ΔG = −42.3 kcal/mol for OX₂R) .
Q. What structural modifications enhance the selectivity of this compound derivatives for OX₁R over OX₂R?
Methodological Answer:
- Substituent effects : Introducing methyl groups at the 5-position increases OX₁R selectivity by 12-fold (e.g., 5-Me derivative, OX₁R IC₅₀ = 8 nM vs. OX₂R IC₅₀ = 96 nM).
- Scaffold rigidification : Replacing the tetrahydro ring with a planar aromatic system reduces OX₂R affinity due to steric clashes .
| Derivative | OX₁R IC₅₀ (nM) | OX₂R IC₅₀ (nM) | Selectivity Ratio (OX₁R/OX₂R) |
|---|---|---|---|
| Parent compound | 15 | 22 | 1.5 |
| 5-Methyl derivative | 8 | 96 | 12.0 |
| 7-Fluoro derivative | 10 | 18 | 1.8 |
Source : Derived from structure-activity relationship (SAR) studies .
Q. How does solvent polarity impact the stability of this compound during storage?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) : Induce gradual hydrolysis of the imidazole ring (t₁/₂ = 14 days at 25°C).
- Nonpolar solvents (hexane) : Minimize degradation but reduce solubility.
- Optimal storage : Lyophilized powder at −20°C under argon retains >95% purity for 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
